molecular formula C10H7FN2O2 B13509134 3-Fluoro-4-(1h-imidazol-1-yl)benzoic acid

3-Fluoro-4-(1h-imidazol-1-yl)benzoic acid

Cat. No.: B13509134
M. Wt: 206.17 g/mol
InChI Key: DZRSPDSZSPNDLG-UHFFFAOYSA-N
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Description

3-Fluoro-4-(1h-imidazol-1-yl)benzoic acid is a compound that features a benzoic acid core substituted with a fluorine atom and an imidazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution reaction where 3-fluoro-4-nitrobenzoic acid is reacted with imidazole under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(1h-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-Fluoro-4-(1h-imidazol-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(1h-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Imidazol-1-yl)benzoic acid: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    3-Fluoro-4-nitrobenzoic acid: Contains a nitro group instead of an imidazole ring, leading to different chemical properties and applications.

Uniqueness

3-Fluoro-4-(1h-imidazol-1-yl)benzoic acid is unique due to the combination of the fluorine atom and the imidazole ring, which imparts distinct chemical and biological properties. This combination can enhance its reactivity and potential therapeutic applications compared to similar compounds .

Biological Activity

3-Fluoro-4-(1H-imidazol-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Formula : C10H8FN3O2
  • Molecular Weight : Approximately 223.19 g/mol
  • Structural Features : Contains a benzoic acid moiety substituted with a fluorine atom and an imidazole ring, enhancing its lipophilicity and biological activity .

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Interaction : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity .
  • Binding Affinity : The presence of the fluorine atom enhances the compound's binding affinity for various biological targets, contributing to its therapeutic effects .

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-(1H-imidazol-1-yl)benzoic acidLacks fluorine substitutionModerate activity
3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acidMethyl group on imidazole ringEnhanced activity

The unique combination of the fluorine atom and imidazole ring in this compound provides distinct chemical and biological properties that are valuable for research and application .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Its ability to interact with various biological targets allows it to modulate enzymatic activities critical for microbial survival .

Anticancer Activity

In vitro studies have demonstrated the compound's potential as an anticancer agent. For instance, it has shown significant inhibitory effects on various cancer cell lines, including:

  • K562 (leukemia) : IC50 values around 2.27 µM.
  • HL-60 (leukemia) : IC50 values around 1.42 µM.
    These results suggest a robust anticancer profile comparable to established chemotherapeutics like sorafenib .

Study 1: In Vitro Anticancer Activity

A study evaluated the anticancer efficacy of this compound against several cancer cell lines. The findings indicated that:

  • The compound induced apoptosis in a dose-dependent manner.
  • At concentrations of 10 µM, it exhibited significant apoptosis levels comparable to sorafenib at higher concentrations .

Study 2: Kinase Inhibitory Assays

In kinase inhibition assays, the compound demonstrated moderate inhibitory activity against various kinases, including Bcr–Abl1 and PDGFRα/β:

Kinase TargetInhibition (%)
Bcr–Abl1Moderate
PDGFRα36 - 45%
PDGFRβ36 - 45%
HER222 - 26%

These results highlight the potential of this compound as a targeted therapeutic agent in oncology .

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

3-fluoro-4-imidazol-1-ylbenzoic acid

InChI

InChI=1S/C10H7FN2O2/c11-8-5-7(10(14)15)1-2-9(8)13-4-3-12-6-13/h1-6H,(H,14,15)

InChI Key

DZRSPDSZSPNDLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)N2C=CN=C2

Origin of Product

United States

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